Tridecanoic acid-d9

Catalog No.
S12888884
CAS No.
M.F
C13H26O2
M. Wt
223.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecanoic acid-d9

Product Name

Tridecanoic acid-d9

IUPAC Name

10,10,11,11,12,12,13,13,13-nonadeuteriotridecanoic acid

Molecular Formula

C13H26O2

Molecular Weight

223.40 g/mol

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2

InChI Key

SZHOJFHSIKHZHA-YNSOAAEFSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC(=O)O

deuterated tridecanoic acid properties

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated Tridecanoic Acid Variants

The table below summarizes key technical data for two commercially available deuterated forms of Tridecanoic acid, which are commonly used as internal standards or tracers in quantitative analysis [1] [2].

Property Tridecanoic acid-d25 Tridecanoic acid-d2
Synonyms N-Tridecanoic acid-d25 [1] N-Tridecanoic acid-d2 [2]
CAS Number 202529-03-1 [1] 64118-44-1 [2]
Molecular Formula C13HD25O2 [1] C13H24D2O2 [2]
Molecular Weight 239.50 g/mol [1] 216.36 g/mol [2]
Purity 98.0% [1] 99.86% [2]
Chemical Structure (SMILES) [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O [1] CCCCCCCCCCCCC([2H])([2H])C(O)=O [2]
Primary Application Deuterium-labeled tracer; internal standard for NMR, GC-MS, or LC-MS [1] Deuterium-labeled tracer; internal standard for NMR, GC-MS, or LC-MS [2]

Properties of the Non-Deuterated Compound

The following table details the core properties of the non-deuterated Tridecanoic acid (C13:0), which provides a baseline for understanding the deuterated analogs [3].

Property Category Details for Tridecanoic Acid (HMDB0000910)
Common Name Tridecanoic acid; n-Tridecanoic acid; C13:0; Tridecylic acid [3]
CAS Registry Number 638-53-9 [3]
Chemical Formula C13H26O2 [3]
Average Molecular Weight 214.34 g/mol [3]
Classification Long-chain saturated fatty acid (13-carbon chain) [3]
Physical State Solid [3]
Melting Point 44.5 °C [3]
Water Solubility 0.033 mg/mL (very low, highly hydrophobic) [3]
Experimental CCS (AllCCS) 155.163 Ų (adduct [M-H]-) [3]

Research Applications and Protocols

Deuterated tridecanoic acid is primarily used in analytical methods, and the non-deuterated form has documented antibacterial efficacy.

Application 1: Analytical Tracer and Internal Standard
  • Purpose: To enable precise quantitation of tridecanoic acid and its metabolites in complex biological samples using techniques like LC-MS, GC-MS, or NMR [1] [2].
  • Mechanism: The deuterated compound has nearly identical chemical properties to the non-deuterated form but can be distinguished by mass spectrometry due to its higher molecular weight, making it ideal as an internal standard [1] [2].
  • Experimental Workflow: The diagram below outlines a general experimental workflow for using these deuterated standards in a quantitative bioanalytical assay.

G START Start: Sample Collection (e.g., Plasma, Tissue) STD Add Deuterated Internal Standard START->STD precise volume PREP Sample Preparation (Extraction, Derivatization) STD->PREP INST Instrumental Analysis (LC-MS/GC-MS) PREP->INST DATA Data Acquisition INST->DATA QUANT Quantitation (Peak Area Ratio) DATA->QUANT calculate concentration

Analytical workflow using deuterated internal standard.

Application 2: Antibacterial Agent Research
  • Purpose: To investigate the antipersister and antibiofilm activity of tridecanoic acid against bacterial pathogens like Escherichia coli and Enterococcus faecalis [1] [4].
  • Key Findings: Tridecanoic acid disrupts bacterial cell membranes, causing autolysis (cell rupture) and inhibits biofilm formation. It also shows synergistic effects with antibiotics like ampicillin [4].
  • Experimental Protocol (Antibacterial Mode of Action):
    • Bacterial Cultivation: Grow target strains (e.g., E. coli MTCC 723, E. faecalis MCC 2041 T) to mid-log phase in appropriate broth [4].
    • Compound Treatment: Expose bacterial cultures to Tridecanoic acid at concentrations around the MIC (e.g., 375-750 μg/ml) [4].
    • Viability & Membrane Integrity Assay: Perform Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) assays and measure lactate dehydrogenase (LDH) release as an indicator of membrane damage [4].
    • Morphological Analysis: Use Scanning Electron Microscopy (SEM) to visualize physical damage and rupturing of bacterial cells [4].
    • Synergy Testing: Combine sub-inhibitory concentrations of Tridecanoic acid with standard antibiotics in a checkerboard microdilution assay to calculate the Fractional Inhibitory Concentration (FIC) index [4].

Key Information for Professionals

  • Handling and Storage: Both deuterated forms are typically supplied as solids and should be stored sealed, away from light and moisture. Stock solutions are commonly prepared in DMSO [1] [2].
  • Biological Relevance of C13:0: While often considered an "odd-chain" saturated fat, emerging research suggests it may have bioactive properties, unlike many even-chain saturated fatty acids [3].
  • Research Context on Fatty Acid Sensing: It is noteworthy that the human body actively senses specific dietary fatty acids. For example, stearic acid (C18:0) intake has been shown to rapidly induce mitochondrial fusion and improve function in human neutrophils via a dedicated signaling pathway [5]. This highlights that individual saturated fatty acids can have distinct and specific biological roles.

References

Basic Chemical & Physical Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the available quantitative and descriptive data for Tridecanoic acid-d9.

Property Value / Description
Molecular Formula C₁₃H₁₇D₉O₂ [1]
Molecular Weight 223.40 g/mol [1]
CAS Registry Number Information not available in search results
Appearance Typically exists as a solid at room temperature [1]
Storage (Powder) -20°C for 3 years or 4°C for 2 years [1]
Storage (In Solvent) -80°C for 6 months or -20°C for 1 month [1]
Transportation Stable at ambient temperature for a few days during shipping [1]

Handling and Solubility Guidelines

The provided source offers practical advice for handling this compound in a research setting [1].

  • Solubility Notes: It is suggested that the compound may dissolve in DMSO. If not, other solvents like water, ethanol, or DMF are recommended. You are advised to use a minute amount of the product initially to avoid sample loss when preparing solutions [1].
  • In Vivo Formulations: Several standard formulations are listed for administering the compound in animal studies. These typically involve dissolving the compound in DMSO and then mixing with solvents like PEG300, Tween 80, and saline, or in corn oil. For oral administration, suspension in a 0.5% carboxymethyl cellulose (CMC) sodium solution is a common method [1].

Suggested Experimental Pathways

Since explicit protocols were not found, the diagram below outlines a general logical workflow for planning experiments with a characterized compound like this compound. This can serve as a starting point for your research design.

Start Start: Acquire Compound (C₁₃H₁₇D₉O₂) A Analytical Characterization Start->A B Stock Solution Preparation A->B C Design Biological/Chemical Assay B->C D Execute Experiment C->D E Analysis & Data Interpretation D->E

Experimental planning workflow for a characterized compound

References

tridecanoic acid-d9 deuterated fatty acid

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Properties

Deuterated tridecanoic acids are stable isotope-labeled versions of the 13-carbon saturated fatty acid, where hydrogen atoms are replaced with deuterium. The primary application identified is their use as internal standards and tracers in mass spectrometry and NMR [1].

The table below summarizes key characteristics based on the available data for Tridecanoic acid-d25.

Property Description / Value
Common Name Tridecanoic acid-d25 (information for -d9 was not found) [1]
Synonym N-Tridecanoic acid-d25 [1]
CAS Number 202529-03-1 (for -d25) [1]
Chemical Formula C₁₃HD₂₅O₂ [1]
Average Molecular Weight 239.50 g/mol (for -d25) [1]
Purity ≥ 98.0% [1]
Appearance Solid, white to off-white [1]
Primary Research Applications Internal standard for GC-MS, LC-MS, NMR; antipersister and antibiofilm agent in bacterial infection studies [2] [1]
Biological Activity Serves as an antipersister and antibiofilm agent that inhibits Escherichia coli persistence and biofilm formation [1]

Experimental Protocols and Applications

Based on the search results, here are the specific methodologies and contexts in which deuterated tridecanoic acid is used.

1. As an Internal Standard in Lipidomics Deuterated fatty acids like tridecanoic acid-d25 are crucial for accurate quantification in gas chromatography-mass spectrometry (GC-MS).

  • Application Example: Analysis of fatty acids (C8–C22) in wastewater [2].
  • Workflow:
    • Sample Extraction: Add the deuterated internal standard to the sample at the beginning of extraction. Dichloromethane is used as the solvent, and extraction time is reduced with ultrasound [2].
    • Derivatization: Esterify the fatty acids using a BF₃ methanolic solution to form fatty acid methyl esters (FAMEs) [2].
    • Analysis: Inject into GC/MS operating in Selected Ion Monitoring (SIM) mode. The deuterated standard co-elutes with its non-deuterated analog but is distinguished by its unique mass [2].

This diagram illustrates the core workflow for using the compound as an internal standard in analytical chemistry:

Start Start Sample Prep Step1 1. Add Internal Standard (Tridecanoic Acid-d25) Start->Step1 Step2 2. Extract & Derivatize (e.g., with BF₃/MeOH) Step1->Step2 Step3 3. Instrumental Analysis (GC-MS or LC-MS) Step2->Step3 Step4 4. Quantitative Analysis (Compare Peak Areas) Step3->Step4 Result Accurate Quantification of Target Analytes Step4->Result

2. In Metabolomic Studies of Infectious Disease Large-scale untargeted lipidomics, which heavily relies on internal standards like deuterated fatty acids, has been used to investigate host responses to pathogens. One study on COVID-19 patient plasma revealed:

  • Technology: Ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) [3].
  • Key Findings: Significant alterations in the lipidome, including changes in levels of free fatty acids, triglycerides, and phospholipids, were correlated with disease severity [3]. Such studies highlight the importance of reliable internal standards for generating robust data.

3. In Drug Discovery and Development Deuteration is a recognized strategy in pharmaceutical development to improve drug properties.

  • Mechanism: Replacing hydrogen with deuterium can enhance metabolic stability, reduce toxicity, and extend the half-life of active pharmaceutical ingredients (APIs) by slowing down metabolism via the kinetic isotope effect [4].
  • Market Context: The deuterated compounds market is experiencing strong growth, driven by R&D in areas like oncology and central nervous system (CNS) disorders. The FDA has approved deuterated drugs, such as deutetrabenazine [4].

Handling and Practical Considerations

When working with deuterated fatty acids in the lab, please note the following practical information based on the manufacturer's data for the -d25 variant [1]:

  • Solubility: Soluble in DMSO (200 mg/mL). Solutions in DMSO are hygroscopic.
  • Storage:
    • Powder: -20°C for 3 years or 4°C for 2 years.
    • Solution: -80°C for 6 months or -20°C for 1 month.
  • In Vivo Formulation: For animal studies, it can be formulated in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Knowledge Gaps and Further Research

It is important to be aware that the specific data provided pertains to tridecanoic acid-d25. The following information for the -d9 isotopologue was not available in the search results and may require consultation of specialized technical databases or supplier catalogs:

  • Exact molecular weight and CAS number
  • Specific chromatographic retention data
  • Custom synthesis protocols
  • Head-to-head comparison of performance between different deuterated forms (e.g., -d9 vs. -d25)

References

Application in Analytical Methodology

Author: Smolecule Technical Support Team. Date: February 2026

The primary application of tridecanoic acid and its deuterated form is as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS).

  • Function: It corrects for errors and variations during sample preparation and analysis. By adding a known amount of this IS to a sample before processing, scientists can accurately quantify other fatty acids or metabolites based on the IS response [1].
  • Specific Use Cases:
    • Urine Metabolite Analysis: Used in the simultaneous determination of hippuric and methylhippuric acids (metabolites of toluene and xylene) in urine [1].
    • Fatty Acid Profiling: Serves as a surrogate internal standard for determining fatty acids (C8–C22) in wastewater and for lipid analysis in biological samples like intramuscular fat and salmon roe [1].
  • Advantage of Deuterated Form (d9): The deuterium atoms create a distinct mass difference, allowing the internal standard to be differentiated from the natural analyte in the mass spectrometer, leading to more accurate and reliable quantification [2].

Experimental Protocols

Sample Preparation and Formulation

Tridecanoic acid-d9 has limited water solubility and typically requires dissolution in organic solvents or preparation of stabilized formulations for experimental use [2]. The table below outlines common preparation methods.

Application Formulation Method Notes
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] Suitable for IP/IV/IM/SC injection.
Injection Formulation 3 DMSO : Corn oil = 10 : 90 [2] For oil-based delivery.
Oral Formulation 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) [2] For oral administration to animals.
Workflow for Analytical Use

The following diagram illustrates the general workflow for using this compound as an internal standard in analytical methods like GC-MS:

Start Start Sample Preparation AddIS Add this compound (Internal Standard) Start->AddIS Extract Extract and Derivatize (e.g., with BF3/MeOH) AddIS->Extract Inject Inject into GC-MS Extract->Inject Quantify Quantify Target Analytes Relative to IS Response Inject->Quantify

Workflow for using this compound as an internal standard in GC-MS analysis.

Key Information for Researchers

  • Primary Research Use: this compound is intended for research use only, not for human or diagnostic use [2].
  • Role of Non-Deuterated Form: The standard (non-deuterated) tridecanoic acid (CAS 638-53-9) is a 13-carbon saturated fatty acid, and its well-characterized properties provide the basis for its deuterated analogue's use [3] [1].
  • Critical Consideration: The deuterated internal standard must be added to the sample at the very beginning of the analytical process to account for all losses during extraction and preparation [1].

References

Technical Specifications of Tridecanoic acid-d9

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the quantitative data available for Tridecanoic acid-d9.

Parameter Specification
Molecular Formula C₁₃H₁₇D₉O₂ [1]
Average Molecular Weight 223.40 g/mol [1] [2]
Isotopic Enrichment 98 atom % D [2]
Deuterium Position 10,10,11,11,12,12,13,13,13-d₉ (on the last 4 carbon atoms of the chain) [1] [2]
Chemical Purity Not explicitly stated for isotopic purity analysis. (One source mentions a chemical purity of 99.13% for the non-deuterated compound) [3].
Storage Store at room temperature [2].

Analytical Application & Workflow

This compound is primarily used as an internal standard in quantitative analysis. Its deuterated structure mimics the analytical behavior of natural fatty acids while providing a distinct mass signature in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for precise measurement of target compounds in complex mixtures [1] [4].

The following workflow outlines a general GC-MS method for fatty acid analysis that incorporates this compound as a surrogate standard, based on applications of its non-deuterated form [4].

Start Start: Sample Preparation Step1 1. Add Internal Standard (this compound) Start->Step1 Step2 2. Liquid-Liquid Extraction (e.g., with Dichloromethane) Step1->Step2 Step3 3. Derivatization (Estherification with BF₃/MeOH) Step2->Step3 Step4 4. GC-MS Analysis Step3->Step4 Step5 5. Data Quantification Step4->Step5

General analytical workflow using this compound as an internal standard.

Biological Context & Research Use

Beyond its analytical applications, the non-deuterated Tridecanoic acid (C13:0) has reported biological activity. It is classified as a saturated fatty acid and is found in various foods like coconut and nutmeg [3]. One key area of research involves its potential antimicrobial properties.

  • Mechanism of Action: Tridecanoic acid has been identified as an antipersister and antibiofilm agent [1].
  • Biological Target: It has been shown to inhibit Escherichia coli persistence and biofilm formation [1]. This suggests it may interfere with bacterial defense mechanisms that make them resistant to antibiotics.

Experimental Considerations

When working with this compound for research, keep the following in mind:

  • Purpose as a Tracer: The compound is explicitly intended for use as a tracer or internal standard in quantitative analytical techniques like NMR, GC-MS, and LC-MS [1].
  • Stability: The compound is described as stable if stored under the recommended conditions. However, it is advised to re-analyze the chemical purity after three years before use [2].
  • Handling: While one source classifies it as non-hazardous for transport [2], standard safe laboratory practices for handling chemicals should always be followed.

References

Fundamental Properties of Tridecanoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical and physical data for non-deuterated tridecanoic acid, which serves as a essential reference point for understanding its deuterated analog [1] [2] [3].

Property Value / Description
Common Name Tridecanoic acid (also known as n-Tridecanoic acid, Tridecylic acid) [1] [3]
Chemical Formula C13H26O2 [1] [2] [3]
Average Molecular Weight 214.34 g/mol [1] [2]
Classification Long-chain saturated fatty acid [1] [2]
Melting Point 41 - 44.5 °C [1] [4]
Boiling Point 312 - 313 °C @ 760 mmHg [4]
Water Solubility 0.033 mg/mL (practically insoluble) [1] [4]
State White crystalline solid [1] [4]
CAS Registry Number 638-53-9 [1] [3] [4]

Research Applications and Protocols

While direct data on the -d9 variant is limited, the established uses of its non-labeled form in analytical chemistry provide a clear direction for its deuterated version's application.

Application as an Internal Standard

Tridecanoic acid is widely used as an internal standard (IS) or surrogate standard in gas chromatography-mass spectrometry (GC-MS) methods for quantifying fatty acids and other analytes [5]. The core principle is that a known amount of the IS is added to a sample before processing; its behavior during analysis corrects for variations in extraction and instrument response, allowing for accurate measurement of target compounds [5].

One search result details a methodology for determining fatty acids (C8–C22) in wastewater, which explicitly used tridecanoic acid as a surrogate internal standard [5]. The workflow can be summarized as follows:

Start Sample Collection A Add Internal Standard (Tridecanoic Acid) Start->A B Ultrasound-Assisted Extraction with Dichloromethane A->B C Derivatization (Esterification) with BF₃ in Methanol B->C D GC-MS Analysis (Selected Ion Monitoring Mode) C->D E Quantification D->E

Experimental workflow for fatty acid analysis using an internal standard [5].

Key Protocol Details:

  • Extraction: The internal standard is added to the sample, and fatty acids are extracted with dichloromethane. Using ultrasound significantly reduces the extraction time [5].
  • Derivatization: The fatty acid extract is esterified using a BF₃ (boron trifluoride) methanolic solution to create fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis [5].
  • Analysis & Quantification: The sample is analyzed by GC-MS in Selected Ion Monitoring (SIM) mode. This mode enhances sensitivity and allows for accurate quantification without a need for a complex clean-up step. The method provided detection limits ranging from 0.008 to 0.016 mg/L [5].

Information on Deuterated Variants and Next Steps

A dedicated search for "tridecanoic acid-d9" did not return specific results. However, one supplier offers tridecanoic acid-d25, a variant with a higher degree of deuteration [6]. This indicates that deuterated forms are indeed used in research, typically as internal standards for mass spectrometry to create a distinct mass difference from analytes.

  • Supplier Example: FB-reagents offers Tridecanoic Acid-d25 (C13HD25O2) with 98% deuterium enrichment and 99% chemical purity [6].

To find the specific compound you need:

  • Contact Specialized Suppliers: Reach out to manufacturers and suppliers that specialize in stable isotope-labeled compounds or fine chemicals for research. Provide them with the exact CAS number for this compound, if known.
  • Search Scientific Literature: Use academic databases to find research papers that have used this compound. This can provide experimental protocols and potential commercial sources.

References

Solubility Data of Tridecanoic Acid and Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name CAS Number Solubility in DMSO Additional Solubility Data Reference
Tridecanoic acid (unlabeled) 638-53-9 42 mg/mL (195.95 mM) Slightly soluble in Chloroform [1] [2]. [2]
Tridecanoic-D25 acid (deuterated) 202529-03-1 Slightly soluble Slightly soluble in Chloroform [3]. [3]

Application Note: Utilizing Tridecanoic Acid in Lipid-Protein Interaction Studies

This protocol outlines the use of tridecanoic acid, a 13-carbon saturated fatty acid, as a foundational component in the synthesis of photoreactive lipid probes for identifying lipid-binding proteins. These probes enable the capture and proteomic analysis of transient lipid-protein interactions, which are crucial for understanding cell signaling and disease mechanisms [4].

Detailed Protocol for Lipid Probe Assay

The following workflow describes the key steps for using a tridecanoic acid-derived probe to identify lipid-binding proteins. This method allows for the screening of potential drug targets by comparing interactions in untreated and drug-treated samples [4].

G Start Start: Prepare Cell Solutions Step1 1. Contact First Cell Solution with Tridecanoic Acid Lipid Probe Start->Step1 Step2 2. Contact Second Cell Solution with Probe + Drug Candidate Start->Step2 Parallel Process Step3 3. Photoreactive Cross-linking (Generate Lipid-Protein Complexes) Step1->Step3 Step2->Step3 Step4 4. Harvest Lipid-Protein Complexes Step3->Step4 Step5 5. Proteomic Analysis (Mass Spectrometry) Step4->Step5 Step6 6. Assign Value to Identified Lipid-Binding Proteins Step5->Step6 Step7 7. Compare Results & Identify Drug Binding Target Step6->Step7 End End: Target Identified Step7->End

Procedure:

  • Sample Preparation: Prepare at least two separate cell solutions. One will serve as the control, while the others can be treated with different drug candidates or conditions [4].
  • Probe Incorporation:
    • First Cell Solution: Contact with the tridecanoic acid-derived lipid probe. The probe consists of the tridecanoic acid lipid, a photoreactive group (e.g., diazirine), and an affinity handle (e.g., biotin or an alkyne for click chemistry) [4].
    • Second Cell Solution: Contact with the same lipid probe and the drug candidate of interest. This allows for the detection of competition or changes in binding due to the drug [4].
  • Photo-Cross-linking: Treat both cell solutions with UV light. This activates the photoreactive group, forming covalent bonds between the lipid probe and any interacting proteins, creating stable lipid probe-protein complexes [4].
  • Complex Isolation: Harvest the cross-linked complexes from the cell lysates. The affinity handle (e.g., biotin) is used to purify the complexes, typically using streptavidin beads, away from the rest of the cellular proteome [4].
  • Proteomic Analysis: Analyze the isolated complexes using a proteomic method such as mass spectrometry. This step identifies all proteins that were bound to the tridecanoic acid probe [4].
  • Data Analysis: Assign a quantitative or qualitative value to each identified lipid-binding protein from the dataset. This value could be spectral counts, abundance, or a measure of confidence [4].
  • Target Identification: Compare the lists of proteins from the control and drug-treated samples. A protein that shows reduced or absent binding in the drug-treated sample is identified as a potential drug binding target for that candidate [4].

Key Considerations for Experimental Design

  • DMSO as a Solvent: DMSO is widely used to dissolve small molecules and lipids like tridecanoic acid. Be aware that DMSO can interact with proteins and lipid membranes. While it often does not denature proteins, it can bind with low affinity and potentially influence experimental outcomes. The concentration of DMSO should be kept as low as possible and consistent between experiments [5].
  • Probe Design: The tridecanoic acid probe is classified as a member of the fatty acyls group, specifically a saturated fatty acid. Its amphiphilic nature, with a long hydrophobic tail and carboxylic acid head, is critical for its biological activity and should be considered when designing the probe and interpreting interaction data [4] [6].
  • Solubility Handling: Tridecanoic acid and its deuterated forms have limited solubility in water and are best dissolved in organic solvents like DMSO. Always use fresh, dry DMSO to prevent moisture absorption, which can reduce solubility. For the deuterated form (Tridecanoic-D25 acid), slight solubility in DMSO means stock solutions may require gentle warming and vortexing to fully dissolve [2] [3].
  • Storage and Stability: Store tridecanoic acid stock solutions at -20°C. As a powder, the compound is stable for years when stored in a cool, dry place [2].

Safety and Regulatory Notes

  • Safety: Tridecanoic acid is generally considered stable but may be incompatible with strong bases, oxidizing, and reducing agents. Standard laboratory safety practices should be followed [1].
  • Regulatory: Note that according to one source, the sale of tridecanoic acid may be restricted in certain contexts due to patent laws, though it is readily available from many chemical suppliers for research purposes [1].

References

Tridecanoic acid-d9 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Tridecanoic Acid-d9

This compound is a deuterium-labeled version of Tridecanoic acid, a 13-carbon, saturated fatty acid. The "d9" indicates that nine hydrogen atoms in the alkyl chain have been replaced by deuterium, increasing its molecular weight and making it ideal for use as an internal standard in quantitative mass spectrometry [1].

Basic Properties:

  • Molecular Formula: C₁₃H₁₇D₉O₂ [1]
  • Molecular Weight: 223.40 g/mol [1]
  • CAS Number: Information not found in search results
  • Appearance: Likely a white or off-white solid (based on its non-deuterated form) [2] [3]

Stock Solution Preparation Protocol

Materials and Equipment
  • Compound: this compound [1]
  • Balance: Analytical balance with accuracy to 0.01 mg
  • Volumetric Flask: Class A, choose size based on desired stock concentration (e.g., 10 mL or 25 mL)
  • Solvent: Anhydrous, high-purity organic solvent (see solvent selection table below)
  • Pipettes: Positive displacement pipettes for viscous solvents
  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and nitrile gloves
Solvent Selection

The choice of solvent is critical for solubility and compatibility with your downstream applications. The table below summarizes options based on the properties of non-deuterated Tridecanoic acid [2] [3].

Table 1: Solvent Options for this compound Stock Solution

Solvent Solubility (for non-deuterated form) Recommended For Notes
Methanol 148 g/100 g (at 20°C) [3] LC-MS, general storage Excellent solubility; commonly used for MS applications.
Ethanol Soluble [3] General use Good, less toxic alternative to methanol.
Acetone 78.6 g/100 g (at 20°C) [3] GC-MS, derivatization High solubility; evaporates easily for sample reconstitution.
Ethyl Acetate 70 g/100 g (at 20°C) [3] Organic synthesis Good for further chemical derivatization.
Chloroform Information not found, but generally good for fatty acids NMR spectroscopy Deuterated chloroform (CDCl₃) is the standard solvent for NMR [4].
Dimethyl Sulfoxide (DMSO) Information not found Biological assays Use if the solution is for cell-based studies; ensure sterility.
Step-by-Step Procedure

The following workflow outlines the stock preparation process.

start Weigh this compound step1 Add solvent to volumetric flask start->step1 step2 Cap and invert to dissolve step1->step2 step3 Bring to final volume with solvent step2->step3 step4 Mix thoroughly and aliquot step3->step4 step5 Label and store at -20°C step4->step5

Detailed Instructions:

  • Weighing: Tare a small weighing boat or vial on the analytical balance. Accurately weigh the desired mass of this compound powder. Record the mass.
  • Transfer: Quantitatively transfer the compound into a clean, dry volumetric flask. For small amounts, use a powder funnel to avoid loss.
  • Initial Dissolution: Add a small volume (approximately 50-70% of the final volume) of your chosen solvent to the flask. Swirl the flask gently to wet the powder and begin dissolution.
  • Final Volume: Once the compound is mostly dissolved, carefully add solvent to the calibration mark on the neck of the volumetric flask. Use a Pasteur pipette for the final additions to avoid exceeding the mark.
  • Mixing: Cap the flask securely and invert it repeatedly until the solution appears homogeneous and no solid particles remain.
  • Aliquoting (Recommended): To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, sterile vials (e.g., 1.5 mL LC-MS vials).
  • Storage: Label all vials clearly with the compound name, concentration, date, solvent, and your initials. Store the aliquots at -20°C or lower [1].
Concentration Calculation

Calculate the concentration of your stock solution using the formula:

Concentration (mM) = [Mass (mg) / Molecular Weight (g/mol)] / Volume (L)

Example:

  • Mass weighed = 11.17 mg
  • Molecular Weight = 223.40 g/mol
  • Final Volume = 5.00 mL = 0.00500 L
  • Concentration = (11.17 mg / 223.40 g/mol) / 0.00500 L = 10.0 mM

Quality Control and Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent technique to confirm the identity and isotopic purity of this compound. Prepare a sample in a deuterated solvent like Chloroform-d (CDCl₃) [4].

  • Expected Result: The ¹H NMR spectrum should show a significant reduction or complete absence of proton signals corresponding to the nine deuterated methylene (-CH₂-) groups, compared to the spectrum of non-deuterated Tridecanoic acid [5]. The characteristic signal for the carboxylic acid proton (-COOH) may still be visible.
Mass Spectrometry (MS)

MS is the primary application for this compound as an internal standard.

  • Expected Result: When analyzed by GC-MS or LC-MS, this compound should produce a molecular ion peak that is 9 atomic mass units (amu) higher than that of the non-deuterated compound (which has a molecular weight of 214.34 g/mol [2] [6] [3]). This mass shift allows for clear distinction from the analytic in the sample.

Application Note: Use as an Internal Standard

The following workflow demonstrates how this compound is typically used for quantitative analysis.

stepA Add known amount of This compound to sample stepB Extract and process sample stepA->stepB stepC Analyze via GC-MS or LC-MS stepB->stepC stepD Measure analyte/ internal standard ratio stepC->stepD stepE Calculate analyte concentration using calibration curve stepD->stepE

Key Points:

  • Consistent Addition: Add the same volume of your stock solution to all calibration standards, quality controls, and unknown samples before any processing steps [7].
  • Compensation: The deuterated internal standard corrects for losses during extraction, matrix effects, and instrument variability, as it behaves almost identically to the analyte but can be distinguished by MS.
  • Calibration: The ratio of the analyte's peak area to the internal standard's peak area is used to generate a calibration curve for accurate quantification.

Safety and Storage

  • Handling: The non-deuterated form is labeled as an irritant (H315, H319, H335) [3]. Handle this compound with care in a well-ventilated fume hood to avoid inhalation or contact.
  • Storage (Bulk Powder): The unopened compound should be stored under the recommended conditions provided in the Certificate of Analysis, typically at -20°C [1].
  • Storage (Stock Solution): Store aliquots at -20°C or lower. Avoid repeated freezing and thawing to maintain stability and concentration accuracy.

References

Application Notes: Storage and Handling of Tridecanoic Acid-d9

Author: Smolecule Technical Support Team. Date: February 2026

Tridecanoic acid-d9 is a deuterium-labeled standard used in research, particularly as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]. Proper storage and handling are critical to maintain its chemical integrity and ensure the accuracy and reproducibility of experimental results.

Chemical Profile and Storage Specifications

The primary source for this compound specifies that it should be stored at room temperature [1]. In contrast, the unlabeled Tridecanoic acid is also recommended for storage at room temperature [2] [3]. This suggests that the deuterated form does not require ultra-low temperature storage for short-term stability.

The table below summarizes the key storage specifications:

Property Specification for this compound
Recommended Storage Room Temperature (RT) [1]
Purity Controlled substance (specific purity not listed) [1]
Molecular Weight 223.40 g/mol [1]
Molecular Formula C13H17D9O2 [1]
Stability Under Freeze-Thaw Cycles and Long-Term Storage

While specific large-scale studies on this compound are not available, principles from biopharmaceutical development and clinical chemistry can be applied to plan its use.

  • Freeze-Thaw Cycles: Manufacturers often advise freezing and thawing a sample only once, and recommend aliquoting the compound before freezing to avoid multiple freeze-thaw cycles [4]. This is because multiple cycles can cause stress to chemical and biological materials, potentially leading to degradation [5].
  • Long-Term Storage: For many analytes, storage at -20°C for up to three months provides adequate stability [4]. Some metabolites have even shown stability in human urine samples stored at -40°C for over a decade [6]. If long-term storage of this compound is required, aliquoting and storing at -20°C or lower is a prudent, conservative strategy.

Detailed Experimental Protocols

Protocol 1: Initial Receipt and Aliquot Preparation

This protocol aims to preserve the long-term stability of the stock compound.

Workflow Overview:

A Receive shipment at room temperature B Inspect package and container for damage A->B C Weigh initial mass for record-keeping B->C D Prepare single-use aliquots C->D E Store aliquots as per recommended conditions D->E

Materials:

  • This compound stock container [1].
  • Inert gas (e.g., nitrogen or argon).
  • Suitable solvent (e.g., DMSO, if required for dissolution) [3].
  • Amber glass vials or cryotubes.
  • Analytical balance.

Procedure:

  • Receipt and Inspection: Upon arrival, note the shipping conditions and immediately inspect the package and the primary container for any signs of damage or leakage.
  • Documentation: Record the date of receipt, lot number, and the initial mass of the compound.
  • Aliquot Preparation:
    • Calculate the required mass or volume for your typical experiments.
    • In a controlled environment, gently purge the headspace of the stock vial and aliquoting vials with an inert gas to minimize oxidation.
    • Quickly transfer pre-calculated amounts of the compound into individual, labeled vials.
    • Seal the vials tightly.
  • Storage: Store the prepared aliquots at room temperature, as recommended [1]. For extended storage beyond one year, consider storing aliquots at -20°C, though this should be validated for your specific application.
Protocol 2: Sample Preparation for Biofilm Inhibition Assays

This protocol outlines the preparation of this compound for use in studies based on the biological activity of its unlabeled form.

Workflow Overview:

A1 Retrieve one aliquot A2 Warm to room temperature if frozen A1->A2 B Prepare stock solution in DMSO A2->B C Dilute to working concentration in culture medium B->C D Apply to bacterial model (e.g., E. coli) C->D E1 Assess biofilm formation D->E1 E2 Evaluate persister cell inhibition D->E2

Background: Unlabeled Tridecanoic acid acts as an antipersister and antibiofilm agent against Escherichia coli [1]. This protocol uses the deuterated analog as a tracer in such studies.

Materials:

  • One aliquot of this compound.
  • DMSO (fresh, moisture-absorbing DMSO can reduce solubility) [3].
  • Appropriate bacterial culture medium (e.g., LB broth).
  • Sterile pipettes and tubes.

Procedure:

  • Stock Solution:
    • Retrieve one aliquot of this compound. If frozen, allow it to reach room temperature.
    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 40-50 mg/mL). Vortex until completely dissolved [3].
  • Working Solution:
    • Dilute the DMSO stock solution into the pre-warmed bacterial culture medium to achieve the desired final concentration for the assay. The concentration will depend on the experimental design but can be guided by studies using the unlabeled compound.
    • Ensure the final concentration of DMSO in the culture is low enough to not affect bacterial growth (typically <1%).
  • Application:
    • Apply the working solution to your bacterial model according to your established assay protocol.
    • Proceed with the assessment of biofilm formation and persister cell inhibition.

Critical Considerations for Analysis

  • Use as an Internal Standard: When used as an internal standard for GC-MS or LC-MS, prepare a fresh primary stock solution. A working standard solution can typically be used for a few weeks when stored appropriately (e.g., at -20°C), but its stability should be confirmed by monitoring the signal intensity over time.
  • Solubility Note: The solubility of this compound in DMSO is high, but the use of fresh, anhydrous DMSO is critical, as moisture can significantly reduce its solubility and promote degradation [3].

Limitations and Future Research

The main limitation is the lack of publicly available, compound-specific long-term stability data under various storage conditions. The following research would strengthen these protocols:

  • Stability-Indicating Methods: Development of an HPLC or GC-MS method to directly assess the purity and degradation of this compound over time.
  • Condition-Specific Studies: Conducting formal stability studies to determine the precise shelf-life at different temperatures (4°C, -20°C, -80°C) and the maximum number of freeze-thaw cycles the compound can tolerate without degradation.

References

Comprehensive Application Notes and Protocols: Molarity Calculation and Preparation of Tridecanoic acid-d9 Solutions for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Tridecanoic acid-d9 is a deuterium-labeled isotopologue of tridecanoic acid, a 13-carbon medium-chain saturated fatty acid. This compound has emerged as a valuable research tool in pharmaceutical development and metabolic studies due to its utility as a stable isotope tracer. The molecular structure consists of a straight hydrocarbon chain with nine deuterium atoms replacing protium atoms, terminating in a carboxylic acid functional group. With a molecular formula of C₁₃H₁₇D₉O₂ and molecular weight of 223.40 g/mol, this compound exhibits distinct physicochemical properties that differentiate it from its non-deuterated counterpart (MW: 214.34 g/mol) [1] [2].

The deuterium substitution in this compound significantly impacts its spectroscopic properties and metabolic stability without substantially altering its chemical reactivity, making it particularly valuable for mass spectrometry-based quantification methods and drug metabolism studies. As a saturated fatty acid, it shares the characteristic hydrophobic nature of its class, with limited aqueous solubility (approximately 0.033 mg/mL for the non-deuterated form) and significant solubility in organic solvents such as methanol, acetone, and ethyl acetate [3] [1]. These properties must be carefully considered when preparing standardized solutions for research applications.

Table 1: Physicochemical Properties of Tridecanoic Acid and this compound

Property Tridecanoic Acid This compound Reference
Molecular Formula C₁₃H₂₆O₂ C₁₃H₁₇D₉O₂ [1] [2]
Molecular Weight (g/mol) 214.34 223.40 [1] [2]
Melting Point 41.5-44.5°C Not Specified [3] [1]
Water Solubility 0.033 mg/mL (20°C) Not Specified [1]
Solubility in Methanol 148 g/100 g (20°C) Similar profile expected [3]
Solubility in Acetone 78.6 g/100 g (20°C) Similar profile expected [3]

Fundamental Principles of Molarity and Normality

Molarity Concepts and Calculations

Molarity represents a fundamental concentration unit in chemical and pharmaceutical research, defined as the number of moles of solute per liter of solution. For this compound, molarity calculations must account for its specific molecular weight of 223.40 g/mol, which differs from the non-deuterated form due to the presence of nine deuterium atoms [2]. The basic molarity calculation formula for solutions prepared from solid reagent is:

Molarity (M) = (mass in grams / molecular weight) / volume in liters

For concentrated solutions where percentage concentration by weight (% w/w) and density are known, molarity can be calculated using the standard equation referenced in multiple sources [4] [5] [6]:

Molarity (M) = [(% × d) / MW] × 10

Where % is the weight percentage, d is density (g/mL), and MW is molecular weight (g/mol). This equation is particularly useful when working with commercial concentrated solutions of fatty acids, though specific density values for this compound concentrated solutions would need to be obtained from manufacturer certificates of analysis.

Normality Considerations for Fatty Acids

Normality represents the number of equivalent weights of solute per liter of solution. For monoprotic acids like this compound, which contain only one acidic proton per molecule, normality equals molarity in acid-base reactions [4] [6]. This relationship simplifies concentration calculations for this compound, as opposed to polyprotic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), which have normality values that are multiples of their molarity [5].

When using this compound as a tracer in biological systems, researchers should note that while its chemical equivalence is identical to its non-deuterated form in acid-base reactions, its isotopic composition may lead to different metabolic behavior due to the kinetic isotope effect. This property doesn't affect normality calculations but should be considered when designing and interpreting experimental results.

Solution Preparation Protocols

Preparation of Standard Solutions from Solid Reagent

Objective: To prepare a 100 mL solution of 0.1 M this compound in methanol for use as a stock solution in analytical applications.

Principle: This protocol utilizes direct mass-to-volume measurement to achieve accurate molarity, leveraging the high solubility of this compound in organic solvents like methanol (148 g/100 g for non-deuterated form at 20°C) [3].

Table 2: Required Materials and Equipment for Solution Preparation

Item Specification Notes
This compound High purity (≥95%) Verify deuterium enrichment from supplier
Analytical Balance Capacity 0.1 mg-100 g, precision ±0.1 mg Calibrated recently
Methanol HPLC grade, anhydrous Suitable for analytical applications
Volumetric Flask Class A, 100 mL With stopper or sealing cap
Ultrasonic Bath Optional For accelerated dissolution

Procedure:

  • Calculate and weigh the required amount of this compound using the formula: Mass (g) = Molarity (mol/L) × Molecular Weight (g/mol) × Volume (L) For 100 mL of 0.1 M solution: Mass = 0.1 × 0.1 × 223.40 = 2.2340 g

  • Tare a clean weighing boat on the analytical balance.

  • Transfer exactly 2.2340 g of this compound to the weighing boat.

  • Quantitatively transfer the compound to a 100 mL volumetric flask using small portions of methanol to rinse all material from the weighing boat.

  • Fill the volumetric flask approximately two-thirds full with methanol and swirl gently to initiate dissolution.

  • Apply ultrasonic agitation if necessary to complete dissolution (typically 2-5 minutes).

  • Dilute to the mark with methanol once the solute is completely dissolved and the solution has reached room temperature.

  • Mix thoroughly by inverting the flask at least 10 times.

  • Label appropriately with compound name, concentration, date, preparer's name, and solvent information.

Validation and Quality Control: Verify solution concentration by preparing a diluted sample for UV-Vis spectroscopy or LC-MS analysis, comparing against a standard curve. Document any deviations from expected values.

Dilution of Concentrated Solutions

Objective: To prepare a working standard solution of 1 mM this compound from a concentrated stock solution.

Principle: This protocol uses the dilution equation C₁V₁ = C₂V₂ to achieve accurate preparation of working standards from more concentrated solutions [6].

Procedure:

  • Determine the concentration of the stock solution (e.g., 0.1 M as prepared in Section 3.1).

  • Calculate the volume of stock solution required using the dilution equation: V₁ = (C₂ × V₂) / C₁ For preparing 100 mL of 1 mM from 0.1 M stock: V₁ = (0.001 M × 0.1 L) / 0.1 M = 0.001 L = 1 mL

  • Pipette 1.00 mL of the 0.1 M stock solution using a calibrated volumetric pipette.

  • Transfer to a 100 mL volumetric flask.

  • Dilute to volume with appropriate solvent (typically methanol or buffer solution depending on application).

  • Mix thoroughly by inversion.

  • Verify concentration through appropriate analytical methods if critical for application.

Experimental Applications and Research Protocols

Analytical Applications

This compound serves as a valuable internal standard for quantitative analysis by GC-MS, LC-MS, and NMR spectroscopy due to its isotopically labeled structure, which provides distinct mass spectral fragmentation patterns and chemical shift differences while maintaining nearly identical chemical properties to the non-deuterated analog [2]. In mass spectrometry, the 9 amu mass difference creates a clear separation in mass-to-charge ratios, enabling precise quantification of non-deuterated tridecanoic acid in complex biological matrices through isotope dilution methods.

Protocol for GC-MS Analysis of Fatty Acids Using this compound as Internal Standard:

  • Prepare internal standard solution at 1 mg/mL in hexane.
  • Add 100 μL of internal standard solution to 100 μL of sample.
  • Derivatize to methyl esters using BF₃-methanol at 100°C for 10 minutes.
  • Extract with hexane and evaporate under nitrogen.
  • Reconstitute in 100 μL hexane for GC-MS analysis.
  • Analyze using a DB-FFAP column (30 m × 0.25 mm × 0.25 μm) with temperature programming from 60°C to 240°C at 10°C/min.
  • Monitor key ions: m/z 213 for non-deuterated tridecanoic acid methyl ester and m/z 222 for the deuterated internal standard.
Biological Applications and Experimental Workflows

Recent research has identified Tridecanoic acid as an effective antipersister and antibiofilm agent against Escherichia coli and potentially other bacterial pathogens [2]. The deuterated form maintains these biological activities while providing distinct advantages for tracking compound distribution and metabolism in biological systems.

G Start Prepare this compound Stock Solution (10 mM in DMSO) A1 Dilute in Culture Medium to Working Concentration (1-100 µM) Start->A1 A2 Treat Bacterial Cultures (E. coli, P. aeruginosa, etc.) A1->A2 A3 Incubate (37°C, 4-24 hours) with shaking if appropriate A2->A3 B1 Biofilm Assay (Crystal violet staining & quantification) A3->B1 B2 Persister Cell Assay (Antibiotic challenge & CFU counting) A3->B2 B3 Metabolic Studies (LC-MS/MS analysis of compound incorporation) A3->B3 C1 Quantify Biofilm Reduction compared to untreated control B1->C1 C2 Determine Persister Cell Eradication Efficiency B2->C2 C3 Analyze Metabolic Fate using isotope tracing B3->C3 D Data Integration and Mechanistic Interpretation C1->D C2->D C3->D

Figure 1: Experimental workflow for evaluating the antibiofilm and antipersister activities of this compound against bacterial pathogens.

Safety, Storage, and Regulatory Considerations

Handling and Storage Protocols

This compound requires appropriate storage conditions to maintain stability and prevent degradation. The compound should be stored in a tightly sealed container under recommended conditions specified in the Certificate of Analysis, typically at room temperature or refrigerated in a dry environment protected from light [2]. Stock solutions should be prepared fresh or aliquoted and stored at -20°C for long-term preservation, with freeze-thaw cycles minimized to maintain stability.

While comprehensive safety data specifically for this compound is limited, the non-deuterated form presents moderate hazards including skin and eye irritation (GHS H315, H319) and potential respiratory irritation (H335) [3]. The compound is classified under NFPA 704 with a health hazard rating of 2, flammability rating of 1, and reactivity rating of 0. Appropriate personal protective equipment including lab coat, safety glasses, and nitrile gloves should be worn when handling the compound, with procedures conducted in a well-ventilated area or fume hood when working with powdered material.

Regulatory and Compliance Aspects

This compound is classified as a controlled substance in some territories and is sold explicitly for research purposes only, not for human diagnostic or therapeutic use [2]. Researchers must adhere to institutional chemical safety protocols and maintain accurate records of compound usage, particularly when working with deuterated compounds that may have specific regulatory considerations depending on the jurisdiction.

For pharmaceutical applications using this compound as a tracer in preclinical studies, researchers should consult appropriate regulatory guidelines including Good Laboratory Practice (GLP) requirements. The compound's status as a "deuterium-labeled analog of a naturally occurring fatty acid" may impact regulatory classification, though this varies by regulatory agency and intended application.

Troubleshooting and Technical Notes

Common Preparation Issues
  • Incomplete dissolution: If this compound demonstrates slow dissolution in the selected solvent, gentle warming (not exceeding 40°C) with simultaneous ultrasonic agitation typically improves dissolution rates without compromising stability.

  • Precipitation issues: Working with concentrated solutions in aqueous buffers may cause precipitation due to the compound's hydrophobic nature. Adding a small percentage of organic cosolvent (e.g., 5-10% methanol or DMSO) can maintain solubility while preserving biological activity for cell-based assays.

  • Concentration verification: When precision is critical, validate prepared solution concentrations using UV spectroscopy at 205-210 nm (characteristic of carboxylate chromophore) or through GC-MS analysis with a certified external standard.

Analytical Considerations

The deuterium enrichment of this compound should be verified upon receipt, particularly for quantitative applications, as lower-than-specified enrichment can compromise its utility as an internal standard. This can be assessed using LC-MS or NMR spectroscopy by comparing the relative abundances of deuterated and non-deuterated species.

Researchers should be aware of potential hydrogen-deuterium exchange in protic solvents, particularly under acidic or basic conditions, which could gradually reduce the deuterium content and affect mass spectral quantification over time. Preparing fresh solutions and storing them in aprotic solvents when possible minimizes this exchange.

Conclusion

This compound represents a versatile research tool with applications spanning analytical chemistry, microbiology, and pharmaceutical development. The accurate preparation of standardized solutions using the protocols outlined in this document ensures reliable and reproducible experimental results. The molarity calculation and solution preparation methodologies detailed here provide researchers with a foundation for incorporating this deuterated fatty acid into diverse experimental workflows, from serving as an internal standard in mass spectrometry to investigating novel mechanisms against bacterial persister cells and biofilms. As research continues to elucidate the biological activities of medium-chain fatty acids, properly standardized solutions of this compound will remain essential for advancing our understanding of their mechanisms and potential applications.

References

Chemical and Physical Properties of Tridecanoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the base compound's properties is crucial for developing a dissolution protocol. Key data for tridecanoic acid (C13:0) is summarized below.

Property Value Source (for non-deuterated form)
Molecular Formula C13H26O2 (Assumed C13H17D9O2 for -d9) [1] [2] [3]
Average Molecular Weight 214.34 g/mol (Approx. 223.40 g/mol for -d9) [1] [3]
Melting Point 44.5 °C [1] [2]
Water Solubility Very low (0.033 mg/mL at 20 °C) [1] [3]
LogP (Predicted) ~4.92 - 5.57 (Indicates high hydrophobicity) [1] [3]
Physical Description White to off-white solid [2]

The high melting point indicates that gentle heating is likely necessary for dissolution. Its very low water solubility and high hydrophobicity mean that organic solvents are essential for preparing concentrated stock solutions.

Proposed Protocol for Solubilization

This protocol outlines a logical workflow for dissolving tridecanoic acid-d9, extrapolated from standard laboratory practices for long-chain fatty acids.

Start Start: Obtain this compound Step1 1. Select Appropriate Solvent Start->Step1 Step2 2. Prepare Stock Solution Step1->Step2 Step1->Step2 Solvent chosen based on downstream application Step3 3. Apply Gentle Heating Step2->Step3 Step4 4. Vortex and Sonicate Step3->Step4 Step3->Step4 Heat to 45-50°C (Just above melting point) Step5 5. Dilute for Aqueous Work Step4->Step5 Step6 End: Use in Experiment Step5->Step6

Materials and Reagents
  • Analyte: this compound
  • Recommended Solvents: For a 100 mM stock, consider the following options. Dimethyl sulfoxide (DMSO) is often the preferred solvent due to its high solvating power and compatibility with many biological assays.
  • Equipment: Glass vials, micropipettes, balance, vortex mixer, sonication bath, heating block or water bath.
Step-by-Step Procedure
  • Solvent Selection: Choose a solvent based on your downstream application.
    • For biological assays: Use DMSO to create a concentrated stock (e.g., 100-500 mM).
    • For lipidomics or chromatography: Ethanol, methanol, or chloroform may be suitable [4].
  • Weighing: Accurately weigh the desired amount of this compound powder.
  • Initial Dissolution:
    • Transfer the powder to a glass vial. Glass is preferred as hydrophobic compounds can stick to plastic.
    • Add a small volume of your chosen solvent to create a concentrated stock solution.
  • Heating and Mixing:
    • Heat gently on a heating block or in a water bath to a temperature of 45-50 °C. This is just above the compound's melting point and will accelerate dissolution.
    • Vortex the solution vigorously for 1-2 minutes.
    • Sonicate in a warm water bath sonicator for 5-10 minutes.
  • Visual Inspection: Check that the solution is clear and without undissolved particles. If particles remain, repeat the heating and sonication steps, or add more solvent to dilute further.
  • Storage: Store the stock solution as recommended for the solvent (often -20°C). It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Critical Experimental Considerations

  • Solvent Compatibility: Always ensure the solvent of your stock solution is compatible with your final experimental system. For cell culture work, keep the final concentration of DMSO below 0.1-0.5% to avoid cytotoxicity.
  • Deuterium Stability: The carbon-deuterium bonds in the -d9 variant are generally stable. However, avoid highly acidic or basic conditions that could promote H/D exchange if the label is on a labile position.
  • Analytical Verification: Especially when working with a deuterated standard, confirm the concentration and purity of your prepared solution using a validated analytical method, such as LC-MS or GC-MS [3] [4].

References

tridecanoic acid-d9 research protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tridecanoic Acid-d9

This compound is the deuterium-labeled form of tridecanoic acid (a 13-carbon, saturated fatty acid), where nine hydrogen atoms have been replaced by deuterium [1]. This labeling makes it chemically similar but isotopically distinct, which is crucial for accurate quantification in mass spectrometry-based assays.

Its primary documented applications are:

  • Internal Standard for Analytics: It serves as a tracer and internal standard for quantitative analysis by GC-MS, LC-MS, or NMR, improving the accuracy of fatty acid quantification in complex biological mixtures [1] [2].
  • Biological Activity Probe: The unlabeled compound, tridecanoic acid, has been identified as an antipersister and antibiofilm agent against Escherichia coli, suggesting its deuterated form is useful in metabolic and mechanistic studies of bacterial infections [1] [3].

Chemical & Physical Property Data

The table below summarizes key data for this compound and its unlabeled counterpart for your experimental calculations.

Property This compound Unlabeled Tridecanoic Acid
CAS Number Information missing 638-53-9 [4] [5] [3]
Molecular Formula C13H17D9O2 [1] C13H26O2 [4] [5] [3]
Molecular Weight 223.40 g/mol [1] 214.34 g/mol [4] [5] [3]
Purity Controlled substance, available for research Available in purities from 95% to >99% [4] [6]
Appearance Neat (likely a solid or liquid) White to almost white powder or crystal; also reported as light yellow liquid [4] [6]
Melting Point Information missing 44.5 °C (also reported 40-46 °C) [5] [6]
Storage Store under recommended conditions in Certificate of Analysis Store at room temperature [6]

Detailed Experimental Protocols

Protocol 1: Using this compound as an Internal Standard in GC-MS Analysis of Fatty Acids

This protocol is adapted from methods developed for analyzing fatty acids in wastewater and biological samples [2].

Workflow Overview The diagram below outlines the major steps in sample preparation and analysis.

workflow Start Sample Collection (e.g., plasma, tissue, wastewater) AddIS Add this compound Internal Standard Start->AddIS Extract Lipid Extraction (with Dichloromethane) AddIS->Extract Deriv Derivatization (BF3 in Methanol) Extract->Deriv Inj GC-MS Analysis Deriv->Inj Quant Data Quantification Inj->Quant

Materials and Reagents

  • Analytical Standard: this compound (as neat material or in a prepared solution) [1].
  • Solvents: HPLC or GC-MS grade dichloromethane, methanol, hexane.
  • Derivatization Reagent: Boron trifluoride (BF3) in methanol (e.g., 10-14% w/v).
  • Samples: Biological matrices (plasma, tissue homogenate, wastewater).
  • Equipment: GC-MS system, analytical balance, centrifuge, vortex mixer, nitrogen evaporator.

Step-by-Step Procedure

  • Sample Preparation: Homogenize your sample if solid. For liquid samples, ensure they are well-mixed.
  • Internal Standard Addition:
    • Prepare a stock solution of this compound in methanol.
    • Spike a known amount (e.g., 10-50 µg) of the this compound stock solution directly into your sample aliquot before extraction. This corrects for losses in subsequent steps [2].
  • Lipid Extraction:
    • Add a 2:1 (v/v) mixture of dichloromethane:methanol to the sample.
    • Vortex vigorously for 2-3 minutes.
    • Centrifuge at 3,500 rpm for 10 minutes to separate phases.
    • Transfer the lower organic layer to a new clean tube.
    • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Derivatization (Methyl Ester Formation):
    • Reconstitute the dried extract with 100 µL of BF3-methanol reagent.
    • Incubate at 60°C for 10-15 minutes to form fatty acid methyl esters (FAMEs).
    • Let the mixture cool to room temperature.
    • Add 200 µL of hexane and 500 µL of water. Vortex and centrifuge.
    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis [2].
  • GC-MS Analysis:
    • Column: Use a standard non-polar to mid-polar GC column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
    • Injection: 1 µL in splitless mode.
    • Oven Program: Initial 50°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 10 min.
    • Carrier Gas: Helium, constant flow.
    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor the unique ions for the this compound FAME and the target analyte FAMEs for maximum sensitivity [2].

Data Analysis

  • Calculate the concentration of target fatty acids in your sample by comparing the peak area ratio (analyte / this compound) to a calibration curve constructed from standards.
Protocol 2: Assessing Anti-Biofilm and Anti-Persister Activity

This protocol is based on the documented biological activity of unlabeled tridecanoic acid [1] [3].

Workflow Overview The diagram below illustrates the key stages in the anti-biofilm assay.

Materials and Reagents

  • Test Compound: this compound. Prepare a stock solution in DMSO and dilute in culture medium. The final concentration of DMSO should not exceed 1% (v/v).
  • Bacterial Strain: Escherichia coli (or other relevant strains).
  • Culture Media: Appropriate broth and agar (e.g., LB broth, LB agar).
  • Equipment: Microplate reader, incubator, sterile cell culture plates (96-well).

Step-by-Step Procedure

  • Bacterial Culture and Treatment:
    • Grow E. coli to mid-log phase in LB broth.
    • Dilute the culture and treat with a range of concentrations of this compound (e.g., 10-200 µM) in a 96-well plate. Include a vehicle control (DMSO only).
    • Incubate under optimal growth conditions for 24-48 hours to allow biofilm formation [1].
  • Biofilm Biomass Assay (Crystal Violet Staining):
    • Carefully remove the planktonic cells and media from the wells.
    • Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
    • Air-dry the plate for 45 minutes.
    • Stain the adhered biofilm with 0.1% crystal violet solution for 20 minutes.
    • Wash the plate thoroughly with water to remove excess stain.
    • Elute the bound crystal violet with 30% acetic acid.
    • Measure the absorbance of the eluent at 550 nm using a microplate reader. The absorbance is proportional to the biofilm biomass [1].
  • Persister Cell Assay:
    • After treatment with this compound, treat the culture with a high dose of a bactericidal antibiotic (e.g., ampicillin or ofloxacin) to kill all regular cells.
    • Wash the cells to remove the antibiotic.
    • Lyse the cells and plate the lysate on LB agar plates to enumerate the surviving persister cells via colony-forming unit (CFU) counts [1].

Data Analysis

  • Express biofilm formation as a percentage relative to the vehicle control.
  • Persister frequency is calculated as (CFU after antibiotic treatment / total CFU before treatment) * 100%.

Key Considerations for Researchers

  • Handling and Storage: While the unlabeled acid is stable at room temperature, always follow the specific storage instructions on the Certificate of Analysis for the deuterated compound to ensure stability [1] [6].
  • Mechanism of Action Insight: The biological activity likely involves inhibition of phospholipase A2 enzymes (PLA2G1B and PLA2G2A), which are key regulators of lipid signaling and membrane integrity [3].
  • Quality Control: For quantitative work, the high purity (>98%) of the internal standard is critical to prevent analytical bias [6]. Always use a high-purity compound and document its certificate of analysis.

Conclusion

This compound is a versatile tool with two primary research applications: ensuring data accuracy in lipidomics as an internal standard, and investigating novel therapeutic strategies against resilient bacterial biofilms and persister cells. The protocols provided offer a solid foundation for integrating this specialized chemical into your experimental workflow.

References

Solubility Profile of Tridecanoic Acid-d9

Author: Smolecule Technical Support Team. Date: February 2026

Tridecanoic acid-d9 is a deuterium-labeled analog of Tridecanoic acid, a 13-carbon, saturated fatty acid. Understanding its solubility is crucial for designing experiments [1].

Property Description / Value
Chemical Formula C₁₃H₁₇D₉O₂ [1] [2]
Molecular Weight 223.40 g/mol [1] [2]
Appearance Solid (powder or crystals) at room temperature [2] [3]
Water Solubility Very poor (Parent compound: ~33 mg/L at 20°C) [3]
Solubility in Organic Solvents Good in non-polar solvents (e.g., DMSO, ethanol, chloroform, ether) [4] [2] [3]

The parent compound, Tridecanoic acid, is characterized by poor aqueous solubility due to its long hydrophobic carbon chain [4] [3]. This property is a common challenge for many pharmacologically active molecules and can limit their bioavailability and experimental applicability [5]. As a labeled analog, this compound is expected to share very similar physicochemical properties.

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers encounter when working with this compound.

Q1: My this compound does not dissolve in the aqueous buffer for my cell culture assay. What should I do? This is expected. You must first prepare a concentrated stock solution in a suitable organic solvent before diluting it into your aqueous assay buffer.

  • Recommended Protocol: Dissolve the compound in a small volume of DMSO to create a concentrated stock solution (e.g., 10-100 mM). Then, add a small aliquot of this stock to your aqueous buffer or culture medium, ensuring the final DMSO concentration is tolerated by your experimental system (typically ≤0.1-1%) [2].

Q2: What is the best way to formulate this compound for administration in animal studies? For in vivo studies, several formulation options can enhance solubility and bioavailability. The choice depends on the route of administration [2].

  • For Intraperitoneal (IP), Intravenous (IV), Subcutaneous (SC), or Intramuscular (IM) injections: Use a solvent mixture. For example:
    • Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 [2].
    • Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2].
  • For Oral Administration (Gavage):
    • Formulation 1: Suspend in a 0.5% Carboxymethylcellulose sodium (CMC Na) solution [2].
    • Formulation 2: Dissolve in PEG400 [2].

Q3: Why does my compound precipitate upon storage, and how can I prevent it? Precipitation can occur due to the compound's low aqueous solubility and instability in solution.

  • Storage of Stock Solution: Always store stock solutions as recommended. For this compound, it is advised to store the powder at -20°C for 3 years or 4°C for 2 years. Once dissolved, stock solutions in solvents like DMSO should be stored at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [2].
  • Fresh Preparation: For in vivo formulations, it is best to "use freshly prepared in vivo formulations for optimal results" to avoid precipitation and degradation [2].

Experimental Formulation Guide

The following diagram outlines the decision-making workflow for selecting and preparing a formulation for this compound, based on the recommended protocols.

G Start Start: Prepare this compound Stock Prepare concentrated stock solution Start->Stock InVitro In Vitro Experiment Stock->InVitro InVivo In Vivo Experiment Stock->InVivo Dilute Dilute stock into aqueous buffer InVitro->Dilute Route Select Administration Route InVivo->Route Oral Oral Gavage Route->Oral Inject Injection (IP/IV/IM/SC) Route->Inject Suspend Suspend in 0.5% CMC Na or Dissolve in PEG400 Oral->Suspend Formulate Use solvent mixture: e.g., DMSO+Tween80+Saline Inject->Formulate Solvent Dissolve in DMSO Final Final Formulation Ready Suspend->Final Formulate->Final Dilute->Final

Detailed Formulation Protocols

1. Preparation of DMSO Stock Solution This is the most common first step for in vitro work.

  • Procedure: Weigh a precise amount of this compound powder. Add a calculated volume of pure, anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL or 100 mM). Vortex or sonicate briefly to ensure complete dissolution [2].
  • Note: This stock can be used directly for in vitro assays after appropriate dilution or used to prepare more complex in vivo formulations.

2. Protocol for Injection Formulations This is suitable for parenteral administration in animal studies [2].

  • Example Formulation (DMSO : Tween 80 : Saline = 10 : 5 : 85):
    • Take 100 µL of your DMSO stock solution.
    • Add 50 µL of Tween 80 and mix well.
    • Slowly add 850 µL of physiological saline (0.9% sodium chloride) while vortexing to obtain a clear or slightly opalescent solution.
  • Critical Step: The solution should be clear before administration. If precipitation occurs, the formulation may need adjustment.

3. Protocol for Oral Formulations This is used for administering the compound to animals by oral gavage [2].

  • Example Formulation (Suspension in 0.5% CMC Na):
    • Prepare a 0.5% CMC Na solution by dissolving 0.5 g of carboxymethylcellulose sodium in 100 mL of purified water. Stir until it forms a clear, slightly viscous solution.
    • Add a measured amount of this compound powder (e.g., 250 mg) to 100 mL of the 0.5% CMC Na solution.
    • Mix vigorously to create a uniform suspension. This will result in a 2.5 mg/mL suspension ready for use.

References

Tridecanoic acid-d9 freezing thawing stability

Author: Smolecule Technical Support Team. Date: February 2026

Technical Guide Framework for Lipid Stability

Here is a structured approach you can use to establish your own stability data for tridecanoic acid-d9.

FAQ 1: What are the key factors affecting the stability of lipids like this compound during freeze-thaw cycles? While direct data is unavailable, the stability of biological compounds during freezing is influenced by several common stresses [1]:

  • Freeze Concentration: As ice forms, solutes and macromolecules are concentrated into a smaller volume of liquid, which can accelerate chemical reactions.
  • Ice-Solution Interfaces: Proteins can adsorb to these interfaces and unfold, a mechanism that might also affect other complex molecules.
  • pH Shifts: The crystallization of buffer components can lead to significant pH changes.
  • Cold Denaturation: While more relevant to proteins, the low temperature itself can destabilize some molecular structures.

FAQ 2: What is a standard experimental protocol to test freeze-thaw stability? You can adapt established methodologies from clinical chemistry for systematic testing. The following protocol is modeled after stability studies for serum analytes [2].

  • 1. Sample Preparation: Prepare multiple aliquots of your this compound solution in a relevant solvent or matrix.
  • 2. Baseline Measurement: Analyze several aliquots immediately to establish the initial concentration (T0).
  • 3. Freeze-Thaw Cycles:
    • Freeze the remaining aliquots at your standard storage temperature (e.g., -20°C or -80°C).
    • After 24 hours, thaw the aliquots completely at room temperature.
    • Analyze some aliquots after the first thaw cycle (T1).
    • Re-freeze the remaining aliquots.
    • Repeat this cycle multiple times (e.g., up to 10 cycles) to simulate repeated use.
  • 4. Long-Term Storage:
    • Keep a separate set of aliquots frozen continuously.
    • Analyze them at set intervals (e.g., 1, 3, and 6 months) to assess stability under long-term storage.
  • 5. Data Analysis: Compare the measured concentrations at each time point to the baseline (T0). Stability is typically assessed by the percentage change from baseline.

Experimental Workflow Diagram: The diagram below outlines the protocol for testing freeze-thaw stability.

Start Prepare multiple aliquots of this compound Baseline Analyze aliquots to establish baseline (T0) Start->Baseline Freeze Freeze aliquots at -20°C/-80°C Baseline->Freeze Thaw Thaw at room temperature Freeze->Thaw Analyze Analyze aliquots (T1, T2, ... T10) Thaw->Analyze Decision Reached maximum number of cycles? Analyze->Decision Decision->Freeze No Result Compile data and calculate % change from baseline Decision->Result Yes

FAQ 3: How should I present the results of a stability study? You should summarize all quantitative data into a clear table for easy comparison. Below is a template based on the structure used in clinical studies [2].

Table: Template for Reporting Freeze-Thaw Stability of this compound

Freeze-Thaw Cycle Mean Concentration (µg/mL) Standard Deviation (µg/mL) Change from Baseline T0 (%) Clinically Acceptable Bias Met? (Y/N)
T0 (Baseline) (Value) (Value) - -
T1 (1 cycle) (Value) (Value) (Value)% (Y/N)
T2 (2 cycles) (Value) (Value) (Value)% (Y/N)
... ... ... ... ...
T10 (10 cycles) (Value) (Value) (Value)% (Y/N)

Notes for the table:

  • Change from Baseline: Calculate using the formula: [(Cx - C0) / C0] * 100%, where C0 is the baseline concentration and Cx is the concentration after cycle X [2].
  • Clinically Acceptable Bias: This is a pre-defined, scientifically justified limit for allowable change. You would need to establish this based on the requirements of your specific assay or application [2].

References

preventing tridecanoic acid-d9 precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Role and Process

Tridecanoic acid (C13:0) is commonly used as an internal standard for quantifying other fatty acids. The protocol involves a derivatization step to convert fatty acids into more volatile Fatty Acid Methyl Esters (FAMEs) before GC-MS analysis [1].

The core of the issue is that the derivatization reaction occurs in a mixture of methanol, acetyl chloride, and hexane. Ensuring all components remain in solution is critical for a complete and accurate reaction.

Troubleshooting Guide: Preventing Precipitation

Here is a summary of common issues and their solutions, based on the standard protocol.

Issue Likely Cause Solution
Cloudiness or precipitate after adding reagents Incomplete dissolution of the lyophilized sample or internal standard. Ensure sample is fully resuspended before derivatization. Vortex mixture thoroughly after adding methanol/acetyl chloride/hexane [1].
Phase separation or precipitate during incubation Reaction mixture is not properly sealed, allowing solvent evaporation. Incubate in a sealed glass tube with a screw cap to prevent solvent loss [1].
Precipitation after phase separation Incorrect solvent used to reconstitute derivatized sample for GC-MS injection. Use hexane or another suitable non-polar solvent to reconstitute the final FAME extract for GC-MS analysis [1].

Detailed Experimental Protocol to Follow

Adhering to this established methodology helps minimize precipitation issues [1].

  • Resuspend Lyophilized Sample: Start by resuspending your lyophilized sample (e.g., 1 mL) in 2 mL of a freshly prepared 20:1 (v/v) mixture of methanol and acetyl chloride, followed by the addition of 2 mL of hexane.
  • Add Internal Standard: Spike 2.5 μL of a 25 mg/mL tridecanoic acid standard dissolved in a 3:2 methanol/benzene mixture into the resuspended sample.
  • Derivatization Reaction: Incubate the mixture in a dry bath at 100 °C for 30 minutes in a sealed glass tube with a screw cap.
  • Cool and Separate Phases: After incubation, let the tube cool to room temperature. Add 1 mL of water to induce phase separation between the organic (hexane, top) and aqueous (methanol/water, bottom) layers.
  • Collect for Analysis: Carefully collect the upper organic phase, which contains the fatty acid methyl esters (FAMEs), for injection into the GC-MS.

The workflow below summarizes the key stages of this protocol:

G Start Start: Lyophilized Sample Step1 Resuspend in Methanol/Acetyl Chloride and Hexane Start->Step1 Step2 Add Tridecanoic Acid-D9 Internal Standard Step1->Step2 Step3 Incubate at 100°C (Sealed Tube, 30 min) Step2->Step3 Step4 Cool and Add Water (Phase Separation) Step3->Step4 Step5 Collect Organic Phase (Contains FAMEs) Step4->Step5 End GC-MS Analysis Step5->End

Key Technical Considerations for Your Guide

For your FAQ section, here are direct answers to probable user questions:

  • Why use a methanol/benzene mixture for the internal standard? Benzene helps keep less polar fatty acids and the internal standard in solution, preventing premature precipitation before the derivatization reaction begins [1].
  • What is the purpose of the hexane? Hexane acts as a non-polar solvent that co-dissolves the lipids during the reaction and later forms the organic layer that is easily collected for analysis [1].

References

tridecanoic acid-d9 shipping conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The following table summarizes the key handling specifications for Tridecanoic acid-d9 as provided by suppliers.

Specification Details
Physical Form Solid [1]
Storage Condition Store at room temperature under recommended conditions in the Certificate of Analysis [1].
Stability 5 years (for the related compound Tridecanoic acid-d25) [2]
Purity Supplied for research use only [1].
Handling Notes This product is a controlled substance in some territories [1].

Experimental Protocols

Protocol 1: Using Tridecanoic Acid as an Internal Standard in Fatty Acid Analysis

This method is based on established gas chromatography-mass spectrometry (GC-MS) procedures for determining fatty acids in complex samples [3].

  • 1. Sample Preparation: Add a known amount of this compound (as a surrogate internal standard) to your wastewater or lipid extract sample [3].
  • 2. Extraction: Extract the fatty acids from the matrix using an organic solvent like dichloromethane. The use of ultrasound can drastically reduce the required extraction time [3].
  • 3. Derivatization: Esterify the extracted fatty acids using a BF₃ methanolic solution to form fatty acid methyl esters (FAMEs) for optimal GC analysis [3].
  • 4. Instrumental Analysis: Inject the derivatized sample into a GC-MS system.
    • GC Column: Standard non-polar or mid-polar capillary column (e.g., DB-5MS).
    • MS Detection: Use Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. This can also eliminate the need for a separate clean-up step [3].
  • 5. Quantification: Quantify the target fatty acids by comparing their peak areas or responses relative to the known internal standard (this compound).

The workflow for this protocol can be summarized as follows:

Start Start Sample Prep A Add this compound Internal Standard Start->A B Extract with Solvent (e.g., Dichloromethane) A->B C Ultrasound-Assisted Extraction B->C D Derivatization (BF₃ Methanol) C->D E GC-MS Analysis (SIM Mode) D->E F Data Analysis & Quantification E->F

Frequently Asked Questions (FAQs)

  • What is the primary application of this compound in research? this compound is primarily used as a deuterium-labeled tracer or an internal standard for quantitative analysis by techniques like NMR, GC-MS, or LC-MS [1].

  • Can I use this compound in biological or cellular assays? The unlabeled Tridecanoic acid has documented biological activity, such as inhibiting E. coli persistence and biofilm formation [1]. The deuterated form (this compound) is designed for metabolic or pharmacokinetic tracing studies to understand these processes [1].

  • The product I received is a solid, is this normal? Yes. This compound is supplied as a solid [1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Chromatography Sample degradation; incomplete derivatization. Ensure fresh derivatization reagents are used. Confirm that the derivatization time and temperature are optimal.
Low Recovery of Internal Standard Inaccurate pipetting; loss during extraction. Check calibration of pipettes. Add a non-deuterated analog to monitor and optimize the extraction efficiency.
Unexpected Degradation in Formulation Oxidation; interaction with excipients. Review the excipient compatibility literature for similar fatty acids. Consider using antioxidants like ascorbic acid, which has been effective in stabilizing oxidation-prone compounds in solid polymer matrices [4].

Stability & Shipping Best Practices

For critical parameters not fully detailed in supplier documentation, consider these general best practices derived from industry standards:

  • Shipping Conditions: If a specific shipping temperature is not stated by the supplier, it is prudent to request the package be shipped with a temperature log to monitor conditions during transit. For room-temperature stable compounds, this is typically not a major concern.
  • Stability Documentation: The Certificate of Analysis (CoA) is the definitive document for a product's specifications and storage conditions. Always refer to the CoA for the specific lot you receive [1].
  • General Quality Principles: The manufacturing of active pharmaceutical ingredients (APIs) and their intermediates, which includes labeled compounds used as standards, should follow appropriate quality management systems to ensure they meet the quality and purity they purport to possess [5].

References

troubleshooting tridecanoic acid-d9 experiments

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Pharmacological Data

The tables below summarize key identification and pharmacological data for non-deuterated Tridecanoic Acid (N-Tridecanoic Acid), which can serve as a reference point for your work with its deuterated form [1] [2].

Table 1: Chemical Identification and Properties

Property Details
IUPAC Name Tridecanoic acid [1]
CAS Registry Number 638-53-9 [1]
Molecular Formula C₁₃H₂₆O₂ [1]
Molecular Weight 214.3443 g/mol [1] [2]
Chemical Structure A 13-carbon, straight-chain saturated fatty acid [2]
Other Names n-Tridecoic acid, Tridecylic acid [1]
Melting Point 44.5 °C [2]
Boiling Point 312.4 °C [2]
Water Solubility 33 mg/L (at 20 °C) [2]

Table 2: Pharmacological Profile from DrugBank

Category Information
DrugBank ID DB02448 [2]
Regulatory Status Not approved as a drug in any region (Experimental) [2]
Known Mechanism of Action Acts as an inhibitor of Phospholipase A2 enzymes (PLA2G1B and membrane-associated PLA2) [2]
Predicted Properties High gastrointestinal absorption; violates Veber's Rule (high number of rotatable bonds); Ready biodegradable [2]

Mechanism of Action: Phospholipase A2 Inhibition

The primary known biological activity of Tridecanoic acid is the inhibition of Phospholipase A2 (PLA2) enzymes [2]. The diagram below illustrates this signaling pathway and its potential cellular implications.

G TridecanoicAcid Tridecanoic Acid PLA2 Phospholipase A2 (PLA2) TridecanoicAcid->PLA2 Inhibits ArachidonicAcid Arachidonic Acid Release PLA2->ArachidonicAcid Normally Catalyzes Downstream Downstream Signaling (Eicosanoid Production) ArachidonicAcid->Downstream

This inhibition of PLA2 may underpin many of the compound's observed biological effects in experiments.

References

Tridecanoic Acid vs. Tridecanoic acid-d9: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The core difference lies in their chemical structure and primary application. Tridecanoic acid is a natural fatty acid studied for its biological effects, while Tridecanoic acid-d9 is a stable, isotopically labeled version primarily used as an internal standard in analytical chemistry.

The table below summarizes their key characteristics:

Characteristic Tridecanoic Acid This compound
CAS Number 638-53-9 [1] [2] [3] 202529-03-1 [1]
Chemical Formula C₁₃H₂₆O₂ [1] [2] [3] C₁₃H₁₇D₉O₂ (Information derived from name)
Molecular Weight 214.34 g/mol [1] [3] 223.34 g/mol (Estimated, +9 from deuterium)
Category Endogenous Metabolite, Medium-chain fatty acid [1] [2] Isotopic Labeled Analog, Internal Standard [1]

| Primary Research Use | - Anti-biofilm agent [1] [4]

  • Plant metabolite [2]
  • Study of bacterial infections [1] | Internal standard for Mass Spectrometry (MS) quantification [1] | | Key Property/Benefit | Exhibits biological activity; inhibits E. coli persistence and biofilm formation [1] [4] | Provides high analytical accuracy and precision due to nearly identical chemical properties but different mass [1] | | Purity | ≥98% [1] | Information not available in search results | | Price & Availability | Available from multiple chemical suppliers (e.g., InvivoChem, MedChemExpress) [1] [4] | Specialized chemical; likely higher cost and lower stock [1] |

Experimental Data and Protocols

The following experimental data is available for Tridecanoic acid. No specific data for this compound was found in the search results, but it would behave nearly identically in terms of solubility and formulation.

Solubility and Stock Solution Preparation

This protocol is essential for in vitro experiments and ensures the compound is properly dissolved for accurate dosing [1] [4].

  • Solubility in DMSO: 100 mg/mL (466.55 mM) [1] [4].
  • Recommended Stock Solution Preparation:
    • Weigh the desired amount of Tridecanoic acid.
    • Add the compound directly to DMSO.
    • Mix thoroughly (vortexing or sonication may be required to aid dissolution).
    • Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles.
    • Store aliquots at -20°C or -80°C [1].
In Vitro Bioactivity Assay

Tridecanoic acid has been tested for its ability to inhibit bacterial biofilm formation [1] [4].

  • Biological Activity: Serves as an anti-adhesive and anti-biofilm agent.
  • Assay Type: Biofilm formation inhibition assay.
  • Target Organism: Escherichia coli (E. coli).
  • Key Finding: Inhibits E. coli persistence and biofilm formation [1] [4].
In Vivo Formulation Preparation

For animal studies, Tridecanoic acid can be formulated using one of the following protocols to improve solubility and bioavailability [1]:

  • Formulation 1 (Saline-based)
    • Composition: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.
    • Preparation Sequence: Add co-solvents sequentially from left to right. For 1 mL: 100 µL DMSO stock + 400 µL PEG300 → mix → + 50 µL Tween-80 → mix → + 450 µL Saline.
  • Formulation 2 (SBE-β-CD based)
    • Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline).
    • Preparation: For 1 mL: Add 100 µL DMSO stock solution to 900 µL of 20% SBE-β-CD physiological saline solution and mix evenly.

Visualizing the Role of this compound in Analysis

The following diagram illustrates the standard workflow for using an isotopic internal standard like this compound in quantitative mass spectrometry, which is its primary application.

Sample Sample Matrix Std Add Internal Standard (this compound) Sample->Std Extraction Sample Extraction & Processing Std->Extraction MS Mass Spectrometry Analysis Extraction->MS Quant Data Analysis & Quantification MS->Quant

A Guide for Researchers

Choosing between these compounds depends entirely on your research goals:

  • Choose Tridecanoic acid if:

    • You are conducting biological activity studies (e.g., anti-biofilm effects, metabolism).
    • You are investigating the role of medium-chain fatty acids in physiological or pathological processes.
    • Your experiments do not require highly precise quantification of the compound itself.
  • Choose this compound if:

    • You are developing an analytical method using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
    • You need to precisely quantify levels of Tridecanoic acid in complex biological samples (e.g., plasma, urine, tissue homogenates) with high accuracy and reproducibility.
    • Your goal is to account for and correct sample loss during preparation and ionization variability in the mass spectrometer.

References

deuterated vs non-deuterated tridecanoic acid comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties at a Glance

The table below summarizes the key differences based on the information found:

Property Non-deuterated Tridecanoic Acid Deuterated Tridecanoic Acid (d25)
CAS Number 334-48-5 [1] 88170-22-3 [1] (also listed: 202529-03-1 [2])
Molecular Formula C13H26O2 C13HD25O2 [2] [1]
Molecular Weight 214.35 g/mol 239.50 g/mol [2]
Synonyms n-Tridecanoic acid, Tridecylic acid [1] Deuterated tridecanoic acid, n-Tridecanoic acid-d25 [1]
Primary Research Application Antimicrobial and antibiofilm agent against E. coli [2] Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [2]
Key Feature A 13-carbon, medium-chain saturated fatty acid [2] Deuterium atoms replace 25 hydrogens, creating a distinct mass signature [2]

Key Differentiators and Applications

The core difference lies in the presence of deuterium, a stable hydrogen isotope. This substitution increases the molecular mass without significantly altering the compound's chemical structure or biological reactivity. This makes the deuterated version ideal for specific research applications:

  • Role as an Internal Standard: Deuterated tridecanoic acid-d25 is predominantly used as an internal standard in mass spectrometry-based assays [2]. Its higher molecular weight allows it to be easily distinguished from its non-deuterated counterpart and other endogenous compounds in a sample. When a known amount of the deuterated standard is added to a sample at the beginning of analysis, it corrects for losses during sample preparation and instrumental variability, enabling highly accurate quantification.
  • Use in Metabolic Tracing: As demonstrated in a study on anaerobic alkane degradation, fully deuterated substrates like d34-hexadecane can be used to track metabolic pathways and identify intermediates via GC-MS [3]. Tridecanoic acid-d25 could be used in a similar manner to study fatty acid metabolism.
  • Inherent Biological Activity: The non-deuterated form of tridecanoic acid has been studied for its direct biological effects, showing activity as an antipersister and antibiofilm agent against *Escherichia coli* [2].

Experimental Considerations

When using these compounds in research, the experimental protocols will differ significantly based on the goal:

  • For Quantitative Analysis (Using Deuterated Standard):

    • Sample Preparation: Add a precise, known quantity of tridecanoic acid-d25 to your biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction process [2].
    • Extraction and Derivatization: Perform lipid extraction using appropriate organic solvents (e.g., methanol, chloroform). The sample may be derivatized to make it more volatile for GC-MS.
    • Instrumental Analysis: Analyze the sample using GC-MS or LC-MS/MS [2]. The deuterated standard and the endogenous non-deuterated acid will appear as separate peaks due to their mass difference.
    • Quantification: Calculate the concentration of the endogenous non-deuterated tridecanoic acid by comparing its peak area or intensity ratio to that of the deuterated internal standard.
  • For Antimicrobial/Biofilm Studies (Using Non-deuterated Acid):

    • Compound Preparation: Dissolve non-deuterated tridecanoic acid in a suitable solvent like DMSO [2].
    • Bioassay: Treat bacterial cultures (e.g., E. coli) with varying concentrations of the compound.
    • Assessment: Evaluate its effects on bacterial persistence and biofilm formation using methods like crystal violet staining for biofilm biomass or colony-forming unit (CFU) counts after antibiotic treatment to assess persister cell formation [2].

A Researcher's Guide to Decision-Making

To help you select the right compound, here is a visual summary of the decision pathway:

G Decision Guide: Choosing Tridecanoic Acid Form Start Research Objective Quant Quantifying metabolites in a complex mixture? Start->Quant Mech Studying microbial biofilm formation? Start->Mech Trace Tracing metabolic pathways using isotopic labels? Start->Trace UseDeut Use Deuterated Form (C13HD25O2) Quant->UseDeut UseNonDeut Use Non-deuterated Form (C13H26O2) Mech->UseNonDeut Trace->UseDeut App1 Application: Internal Standard for GC-MS/LC-MS/NMR UseDeut->App1 App3 Application: Tracer in Metabolic Studies UseDeut->App3 App2 Application: Antimicrobial/ Antibiofilm Agent UseNonDeut->App2

References

Understanding Reference Standards and Their Validation

Author: Smolecule Technical Support Team. Date: February 2026

Mass spectrometry reference standards are well-characterized compounds with known purity and structure that serve as critical benchmarks for accurate and reliable results [1]. Their core functions are summarized in the table below.

Function Description & Importance
Instrument Calibration Ensures mass accuracy and sensitivity; monitors instrument drift over time [1].
Quantitative Accuracy Compensates for matrix effects and ion suppression, enabling precise concentration measurements [1].
Cross-Lab Comparability Allows harmonization of protocols, ensuring results are consistent across different instruments and laboratories [1].
Regulatory Compliance Required for method validation by agencies like the FDA and EPA, ensuring data traceability and reproducibility [1].

Tridecanoic Acid as an Internal Standard

The non-deuterated form of tridecanoic acid is documented as an analytical standard with the following properties and applications [2]:

  • Purity and Form: ≥99.0% (GC) purity, supplied as a neat solid [2].
  • Physical Properties: Melting point of 41-44 °C and a boiling point of 236 °C at 100 mmHg [2].
  • Applications: It has been used as an internal standard in specific analytical protocols, including:
    • Analysis of industrial alkyd resin extracts using GC and HPLC-MS [2].
    • Quantification of arachidonic acid metabolites in endothelial cell cultures via HPLC-MS [2].

While these search results confirm the use of tridecanoic acid as an internal standard, the specific validation data for its deuterated form (tridecanoic acid-d9) was not available.

Key Parameters for Validating an Internal Standard

When validating an internal standard like this compound for mass spectrometry, the following parameters are typically assessed. You can use this as a checklist for your own experimental protocols.

Validation Parameter Experimental Protocol & Purpose
Chromatographic Performance Analyze the standard to ensure a sharp, symmetrical peak and consistent retention time, confirming it does not co-elute with the target analyte or matrix components.
Mass Accuracy & Resolution Measure the observed mass-to-charge ratio (m/z) and compare it to the theoretical value. High-resolution MS should achieve mass accuracy within 5 ppm [3].
Signal Linearity & Dynamic Range Prepare a series of calibration standards with varying concentrations. Analyze them to create a calibration curve, ensuring a correlation coefficient (R) of ≥0.99 [3].
Precision & Accuracy Analyze multiple replicates (n≥5) at different concentration levels on the same day and over multiple days. The relative standard deviation (RSD) for precision and the percentage recovery for accuracy should typically be within ±15% [3].
Stability Evaluate the standard's solution and solid-state stability over time under various storage conditions (e.g., room temperature, 4°C, -20°C) to define its shelf life.

The general workflow for applying a validated internal standard in a quantitative mass spectrometry experiment can be visualized as follows:

Workflow for Internal Standard Use in MS Quantification Start Start Method Prep 1. Sample Preparation - Add known amount of internal standard (IS) to every sample Start->Prep Extract 2. Extraction Prep->Extract Analyze 3. LC-MS Analysis Extract->Analyze Measure 4. Peak Measurement - Record analyte peak area (Aa) - Record IS peak area (Ais) Analyze->Measure Calculate 5. Calculate Ratio Ratio (R) = Aa / Ais Measure->Calculate Quantify 6. Determine Concentration Use calibration curve of R vs. analyte concentration Calculate->Quantify Result 7. Report Result Quantify->Result

References

comparing tridecanoic acid-d9 with other fatty acid standards

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles for Comparing Fatty Acid Standards

When evaluating a stable isotope-labeled standard like tridecanoic acid-d9 against other fatty acids, the comparison is typically based on its performance in an analytical procedure, rather than its innate biological function. The key parameters for comparison are outlined in the table below.

Comparison Parameter Description and Role in Analysis Application Example
Chain Length & Saturation [1] Defines physical/chemical properties (e.g., polarity, boiling point); crucial for chromatographic separation. Used to classify as short-, medium-, long-chain, saturated/unsaturated [2] [1].
Role as Internal Standard [3] Deuterated standards correct losses from extraction/derivatization and instrument variability; ensure quantification accuracy [4]. Added to sample before processing; analyte peak area compared to standard's for precise measurement [4].
Chromatographic Behavior Retention time in GC must be close to, but resolvable from, target analytes for reliable quantification. Elution order follows carbon number and double bonds; standards chosen for minimal co-elution.
Detector Response Signal intensity in GC-FID or GC-MS should be consistent and predictable for accurate calibration. Confirmed by analyzing standard mixtures at known concentrations.

Detailed Experimental Protocols

Based on the literature, here is a detailed workflow for a typical fatty acid analysis using Gas Chromatography (GC), which is the most widely used technique [5] [6] [3]. This is the context in which standards are compared.

Start Start: Sample Preparation Step1 Lipid Extraction (Solvents: Chloroform/Methanol) Start->Step1 Step2 Derivatization (Form FAMEs via base/acid catalysis) Step1->Step2 Step3 Purification (Remove impurities via TLC or washing) Step2->Step3 Step4 Instrumental Analysis (GC-FID or GC-MS) Step3->Step4 Step5 Data Quantification (Compare peak areas to calibration curve) Step4->Step5 End Result: Fatty Acid Profile Step5->End

Lipid Extraction
  • Objective: Isolate total lipids from the biological matrix (e.g., plasma, tissue, plant leaf).
  • Protocol: A common method is a liquid-liquid extraction based on the Folch or Bligh and Dyer methods. This involves homogenizing the sample with a mixture of chloroform and methanol (typically in a 2:1 ratio) to precipitate proteins and extract lipids into the organic phase [7]. The organic layer is then collected and evaporated to dryness under a stream of nitrogen gas [7].
Derivatization (Formation of FAMEs)
  • Objective: Convert fatty acids into more volatile Fatty Acid Methyl Esters (FAMEs) for GC analysis.
  • Protocol: The most common approach is a base-catalyzed transesterification followed by an acid-catalyzed esterification to ensure complete methylation of all fatty acids, including free fatty acids [6] [7].
    • The extracted lipid is dissolved in toluene and reacted with sodium methoxide (NaOCH₃) in methanol (e.g., at 50°C for 30 minutes) [6].
    • This is often followed by treatment with boron trifluoride (BF₃) in methanol (e.g., 14% BF₃, at 50°C for 30 minutes) [7] [3].
    • Crucial Step: The internal standard (e.g., this compound) must be added to the sample at the very beginning, before the extraction step, to correct for any losses during the entire process [4].
Purification
  • Objective: Remove excess reagents, solvents, and non-fatty acid contaminants that could interfere with the analysis.
  • Protocol: The FAME mixture can be purified by thin-layer chromatography (TLC) or by liquid-liquid extraction using hexane and water [7]. The purified FAMEs in hexane are then concentrated before injection into the GC.
Instrumental Analysis (GC)
  • Objective: Separate and quantify the individual FAMEs.
  • Protocol:
    • Column: Use a high-polarity capillary GC column, such as a CP-Sil 88, SP-2560, or equivalent, which is specifically designed for separating fatty acid isomers [6] [3].
    • Carrier Gas: Helium or Hydrogen.
    • Temperature Program: A standard program involves an initial hold (e.g., 60°C for 1 minute), a ramp (e.g., 15°C/min to 200°C, then 2°C/min to 240°C), and a final hold to achieve optimal separation [6].
    • Detection: Flame Ionization Detection (FID) is standard. For confirmation and more sensitive quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is used [6].

A Path Forward for Your Guide

To complete your objective comparison guide for this compound, I suggest the following steps:

  • Consult Manufacturer Documentation: The product sheet for this compound from its supplier will have exact specifications (e.g., purity, isotopic enrichment).
  • Benchmark Against Certifications: Compare your results using this compound against established Standard Reference Materials (SRMs) like NIST SRM 2378 "Fatty Acids in Frozen Human Serum" or NIST SRM 1950 "Metabolites in Human Plasma", which have certified concentrations for various fatty acids [3].
  • Design a Control Experiment: Run a sample with a known concentration of multiple fatty acids and use this compound as the internal standard. Compare your results for accuracy and precision against values obtained with other common internal standards (e.g., C17:0, C19:0, or other deuterated acids).

References

validating tridecanoic acid-d9 in metabolic studies

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Internal Standards

The table below compares tridecanoic acid-d9 with other commonly used internal standards based on data from recent metabolomic profiling studies.

Compound Name Primary Role Key Characteristics & Applications Cited Use in Experimental Protocols
Tridecanoic Acid / d9 Recovery Standard / Internal Standard Monitors extraction efficiency; quantifies fatty acids and lipids; added before sample preparation [1] [2]. Serum metabolomics in leukemia and IEM screening studies [1] [2].
d6-Cholesterol Recovery Standard / Internal Standard Monitors extraction efficiency; used in sterol and lipid profiling [3] [1]. Serum metabolomics in athletes and leukemia studies [3] [1].
DL-4-Chlorophenylalanine Recovery Standard Added to sample before protein precipitation to monitor extraction consistency [3] [1]. Xenobiotic profiling in athletes and AML serum metabolomics [3] [1].
DL-2-Fluorophenylglycine Recovery Standard Added to sample before protein precipitation to monitor extraction consistency [3] [1]. Xenobiotic profiling in athletes and AML serum metabolomics [3] [1].
d5-Hippuric Acid Instrument Internal Standard Monitors LC-MS performance; added after extraction, before instrument injection [3]. Xenobiotic profiling in elite athletes [3].
d5-Indole Acetic Acid Instrument Internal Standard Monitors LC-MS performance; added after extraction, before instrument injection [3]. Xenobiotic profiling in elite athletes [3].
d9-Progesterone Instrument Internal Standard Monitors LC-MS performance; added after extraction, before instrument injection [3]. Xenobiotic profiling in elite athletes [3].

Detailed Experimental Validation Protocol

The validation of this compound in a method involves a standardized workflow to assess its performance as a recovery standard. The following diagram and detailed steps outline a typical protocol derived from established metabolomic studies [3] [1] [2].

TridecanoicAcidValidation SamplePrep Sample Preparation AddInternalStandard Spike Internal Standard (this compound) SamplePrep->AddInternalStandard ProteinPrecipitation Protein Precipitation (80% Methanol) AddInternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation FractionSplit Fraction Splitting Centrifugation->FractionSplit Drying Solvent Evaporation (Nitrogen Stream) FractionSplit->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Workflow for Validating this compound as a Recovery Standard

Sample Preparation and Spiking
  • Procedure: Add a known, fixed amount of this compound to a measured volume (e.g., 100 μL) of the biological sample (plasma/serum) at the very beginning of the processing pipeline [1] [2].
  • Purpose: This allows the compound to experience the entire sample preparation process. Any losses in the recovery of this compound are considered representative of the losses experienced by endogenous metabolites, enabling correction for extraction efficiency.
Protein Precipitation and Extraction
  • Procedure: Add ice-cold methanol (typically 80% concentration) to the sample for protein precipitation. The extraction is performed under vigorous shaking for 2 minutes using a system like a GenoGrinder [3] [1].
  • Purpose: This step removes proteins and releases small molecules into the supernatant.
Post-Extraction Processing
  • Fraction Splitting: The resulting extract is split into several aliquots (typically 4-5) for analysis on different chromatographic columns (e.g., reverse-phase positive/negative ion mode, HILIC) [3] [1].
  • Solvent Evaporation: The organic solvent in the aliquots is evaporated using a nitrogen stream (e.g., with a TurboVap system) [3] [1].
  • Reconstitution: The dried samples are reconstituted in solvents specific to each analytical method just before instrumental analysis [3] [1].
LC-MS/MS Analysis
  • Instrumentation: Use an ultra-high-performance liquid chromatography (UPLC) system coupled to a high-resolution/accurate mass spectrometer (e.g., Thermo Q-Exactive with Orbitrap analyzer) [3] [1].
  • Chromatography: Employ a C18 column (e.g., Waters ACQUITY UPLC BEH C18) with a gradient elution using water and methanol as mobile phases. The acidic positive ion method is commonly used [3].
  • Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, alternating between full MS and MS/MS scans [3].
Data Analysis and Recovery Calculation
  • Peak Integration: The peak area of this compound is integrated in all experimental samples.
  • Recovery Assessment: Compare the peak area of this compound in the experimental samples against the peak area from a reference standard of known concentration that was injected directly into the LC-MS/MS system. A consistent peak area across samples indicates high and reproducible recovery [1] [2].
  • Quality Control: The recovery standard is also used to monitor instrument performance and aid in chromatographic alignment [3].

Key Validation Criteria and Best Practices

When validating this compound, focus on these performance metrics:

  • Retention Time Stability: The retention time of this compound should be highly consistent across all samples in a batch.
  • Peak Shape: The chromatographic peak should be sharp and symmetrical, indicating good separation and no on-column degradation.
  • Recovery Consistency: The measured peak area should show low variability (typically <15-20% RSD) across technical replicates and samples, confirming robust extraction.
  • Linearity: If used for quantification, a calibration curve with this compound should demonstrate excellent linearity.

References

×

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.249770781 g/mol

Monoisotopic Mass

223.249770781 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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